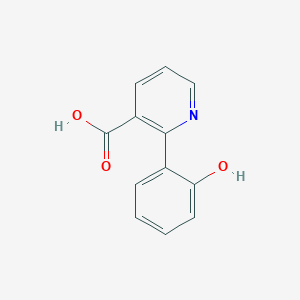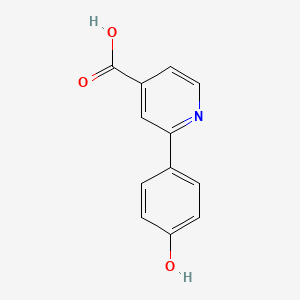
2-(2-Hydroxyphenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxyphenyl)nicotinic acid (2HPN) is a compound that has been studied extensively in recent years due to its potential applications in biochemistry and physiology. 2HPN is a derivative of nicotinic acid, a naturally-occurring compound found in plants and animals. 2HPN has been found to possess a variety of biochemical and physiological effects, making it an attractive target for further research.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxyphenyl)nicotinic acid, 95% has been studied extensively in recent years due to its potential applications in biochemistry and physiology. 2-(2-Hydroxyphenyl)nicotinic acid, 95% has been found to possess a variety of biochemical and physiological effects, making it an attractive target for further research. For example, 2-(2-Hydroxyphenyl)nicotinic acid, 95% has been shown to act as an agonist of the G-protein-coupled receptor GPR109A, which is involved in the regulation of glucose and lipid metabolism. 2-(2-Hydroxyphenyl)nicotinic acid, 95% has also been studied for its potential anti-inflammatory, anti-cancer, and antioxidant effects.
Wirkmechanismus
The exact mechanism of action of 2-(2-Hydroxyphenyl)nicotinic acid, 95% is not yet fully understood, but it is believed to involve interactions with various cellular receptors and enzymes. 2-(2-Hydroxyphenyl)nicotinic acid, 95% has been found to act as an agonist of the G-protein-coupled receptor GPR109A, which is involved in the regulation of glucose and lipid metabolism. It has also been shown to interact with the enzyme 5-lipoxygenase, which is involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
2-(2-Hydroxyphenyl)nicotinic acid, 95% has been found to possess a variety of biochemical and physiological effects. It has been shown to act as an agonist of the G-protein-coupled receptor GPR109A, which is involved in the regulation of glucose and lipid metabolism. It has also been studied for its potential anti-inflammatory, anti-cancer, and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Hydroxyphenyl)nicotinic acid, 95% is a relatively stable compound and can be synthesized relatively easily in the laboratory. It is also relatively non-toxic, making it a safe compound to use in laboratory experiments. However, it is important to note that the exact mechanism of action of 2-(2-Hydroxyphenyl)nicotinic acid, 95% is not yet fully understood, so it is important to exercise caution when using it in experiments.
Zukünftige Richtungen
2-(2-Hydroxyphenyl)nicotinic acid, 95% has a wide range of potential applications in biochemistry and physiology, and there is still much to be explored in terms of its potential therapeutic uses. Further research is needed to better understand the exact mechanism of action of 2-(2-Hydroxyphenyl)nicotinic acid, 95% and its potential therapeutic applications. Additionally, further research could explore the potential of 2-(2-Hydroxyphenyl)nicotinic acid, 95% as a drug delivery system, as well as its potential use in the development of novel therapeutic agents. Finally, further research could explore the potential of 2-(2-Hydroxyphenyl)nicotinic acid, 95% to modulate the activity of other cellular receptors and enzymes.
Synthesemethoden
2-(2-Hydroxyphenyl)nicotinic acid, 95% is synthesized from nicotinic acid via a two-step process. The first step involves oxidation of nicotinic acid with a suitable oxidizing agent, such as potassium permanganate or hydrogen peroxide. This reaction produces 2-hydroxyphenylnicotinic acid, which is then reduced to 2-(2-Hydroxyphenyl)nicotinic acid, 95% using a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified and isolated.
Eigenschaften
IUPAC Name |
2-(2-hydroxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-10-6-2-1-4-8(10)11-9(12(15)16)5-3-7-13-11/h1-7,14H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBAWQXLPVUONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=N2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695507 |
Source


|
| Record name | 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyphenyl)nicotinic acid | |
CAS RN |
1258633-18-9 |
Source


|
| Record name | 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














